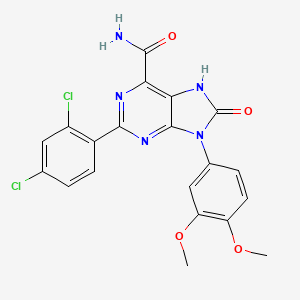

2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

描述

属性

IUPAC Name |

2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2N5O4/c1-30-13-6-4-10(8-14(13)31-2)27-19-16(25-20(27)29)15(17(23)28)24-18(26-19)11-5-3-9(21)7-12(11)22/h3-8H,1-2H3,(H2,23,28)(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHURZFDUNIMAFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the purine core, followed by the introduction of the dichlorophenyl and dimethoxyphenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions

2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The dichlorophenyl and dimethoxyphenyl groups can be substituted with other functional groups to create new analogs.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of analogs with different functional groups.

科学研究应用

Cancer Therapy

Recent studies have indicated that compounds similar to 2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide exhibit significant anti-cancer properties. This compound may function as an inhibitor of specific kinases involved in tumor growth and proliferation.

Case Study :

A study demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. This suggests its potential use as a chemotherapeutic agent.

Neuroprotection

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems and reduce oxidative stress is of particular interest.

Findings :

Research indicates that the compound can inhibit glutamate-induced neurotoxicity by acting on NMDA receptors, which are critical in excitotoxicity associated with neurodegeneration.

Biochemical Probes

Due to its structural features, this compound serves as a valuable biochemical probe for studying purine metabolism and receptor interactions.

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Relevant Findings |

|---|---|---|

| Cancer Therapy | Inhibition of kinase pathways | Induces apoptosis in cancer cell lines |

| Neuroprotection | NMDA receptor modulation | Reduces glutamate-induced neurotoxicity |

| Biochemical Probes | Interaction with purine metabolic pathways | Useful for studying receptor interactions |

作用机制

The mechanism of action of 2-(2,4-dichlorophenyl)-9-(3,4-dimethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares the target compound with five closely related purine-6-carboxamide derivatives, highlighting differences in substituents, molecular properties, and applications:

*Calculated based on analogous structures (e.g., ).

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity: The target compound’s 2,4-dichlorophenyl group increases lipophilicity compared to non-halogenated analogs (e.g., 9-(3,4-dimethylphenyl) derivative ). This may enhance membrane permeability but reduce aqueous solubility.

Bioactivity Implications :

- Fluorine substituents (e.g., 2-fluorophenyl in ) are electron-withdrawing, which may influence binding affinity to biological targets.

- The absence of halogen atoms in simpler analogs (e.g., ) suggests these derivatives may prioritize metabolic stability over target engagement.

Synthetic Accessibility :

- Compounds with alkyl or methoxy groups (e.g., ) are more straightforward to synthesize than those with multiple halogens, as seen in the target compound.

常见问题

Basic: What are the key synthetic strategies for synthesizing this purine derivative, and what reaction conditions are critical for optimizing yield?

Answer:

The synthesis involves multi-step organic reactions, typically starting with the formation of the purine core followed by sequential substitution reactions to introduce aryl groups. Key steps include:

- Coupling reactions to attach the 2,4-dichlorophenyl and 3,4-dimethoxyphenyl substituents. These require anhydrous conditions and catalysts like palladium complexes for cross-coupling .

- Oxidation at the 8-position , often using potassium permanganate or other oxidizing agents under controlled pH (~7–9) and temperature (60–80°C) .

- Carboxamide introduction via nucleophilic substitution or condensation reactions, requiring polar aprotic solvents (e.g., DMF) and catalysts like HOBt/DCC for activation .

Critical parameters : Solvent choice (e.g., THF for solubility), inert atmosphere (N₂/Ar) to prevent side reactions, and purification via column chromatography or recrystallization .

Basic: Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Answer:

- HPLC and LCMS : For assessing purity (>95% typically required) and verifying molecular weight (e.g., LCMS m/z values ).

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and detect stereochemical anomalies. Aromatic protons in dichlorophenyl and dimethoxyphenyl groups show distinct splitting patterns .

- X-ray crystallography : Resolves crystal packing and confirms bond lengths/angles, particularly for the purine core (C–N bonds ~1.34 Å, C–C ~1.40 Å) .

- FT-IR : Validates functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxo group) .

Advanced: How can computational methods streamline reaction design and predict regioselectivity in substituent addition?

Answer:

- Quantum chemical calculations (e.g., DFT) model transition states to predict regioselectivity during aryl group coupling. For example, electron-withdrawing substituents (e.g., Cl) may direct electrophilic attacks to specific positions .

- Machine learning (ML) : Trained on datasets of similar purine derivatives, ML algorithms can optimize solvent/catalyst combinations. ICReDD’s workflow integrates reaction path searches and experimental feedback loops to reduce trial-and-error .

- Molecular docking : Preliminary screening of binding affinities with biological targets (e.g., kinases) guides synthetic prioritization .

Advanced: How should researchers resolve contradictions in biological activity data across different assay systems?

Answer:

- Dose-response validation : Replicate assays using standardized protocols (e.g., IC₅₀ measurements in enzyme inhibition studies) and compare results across cell lines (e.g., HEK293 vs. HeLa) .

- Structural analogs analysis : Compare activity trends with related compounds (e.g., bromophenyl or ethoxyphenyl derivatives) to identify substituent-specific effects .

- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent bioavailability, as hydrophobic substituents (e.g., dichlorophenyl) may reduce aqueous solubility .

- Mechanistic studies : Employ SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify target binding kinetics and rule off-target effects .

Advanced: What experimental design approaches optimize reaction conditions while minimizing resource expenditure?

Answer:

- Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to test variables like temperature, catalyst loading, and solvent ratio. For example, a 3² factorial design can optimize coupling reaction yield with <20 experimental runs .

- High-throughput screening : Use automated platforms to test reaction conditions in parallel (e.g., varying Pd catalysts for Suzuki-Miyaura coupling) .

- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., pH vs. oxidation efficiency) to identify optimal zones .

Advanced: How can researchers elucidate the compound’s mechanism of action when targeting enzymes with overlapping substrate specificities?

Answer:

- Competitive inhibition assays : Use labeled substrates (e.g., fluorescent ATP analogs for kinase studies) to measure Ki values and confirm direct binding .

- Site-directed mutagenesis : Modify suspected binding residues (e.g., catalytic lysine in kinases) and compare inhibition profiles .

- Cryo-EM/X-ray co-crystallization : Resolve ligand-enzyme complexes to identify key interactions (e.g., hydrogen bonds with purine’s N7 position) .

- Pathway analysis : Transcriptomic or proteomic profiling (e.g., RNA-seq) post-treatment reveals downstream effects, distinguishing primary targets from secondary pathways .

Basic: What stability considerations are critical for long-term storage of this compound?

Answer:

- Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the dichlorophenyl group .

- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the carboxamide .

- Oxygen exclusion : Seal under vacuum or N₂ to prevent oxidation at the 8-position .

- Purity checks : Periodic HPLC analysis to detect decomposition products (e.g., free carboxylic acid from hydrolysis) .

Advanced: What strategies mitigate steric hindrance during late-stage functionalization of the purine core?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during substitution reactions .

- Microwave-assisted synthesis : Enhance reaction rates under high temperatures (100–150°C) to overcome steric barriers .

- Bulky ligand catalysts : Use Pd(PPh₃)₄ or XPhos in cross-coupling to improve accessibility to hindered positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。